葫芦素 K

描述

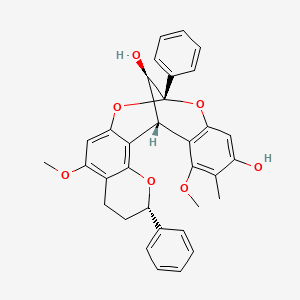

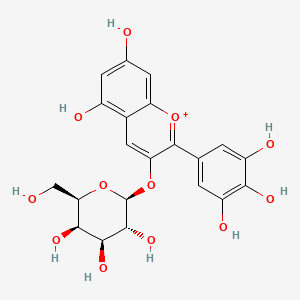

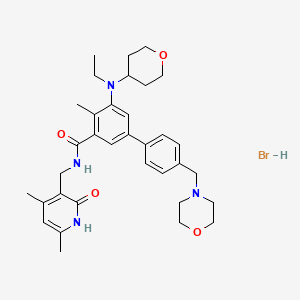

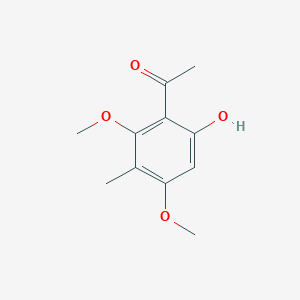

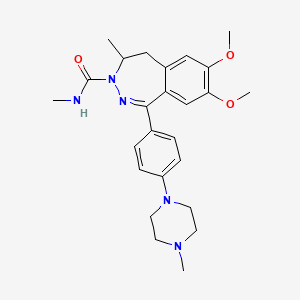

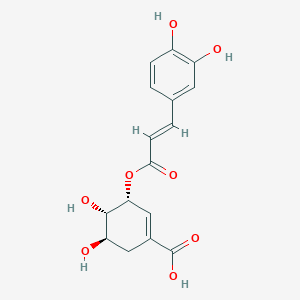

Cucurbitacin K is a member of the cucurbitacins, a class of biochemical compounds produced by some plants, notably members of the pumpkin and gourd family, Cucurbitaceae . Cucurbitacins are chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon . They have significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .

Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The specific molecular structure of Cucurbitacin K was not found in the retrieved papers.科学研究应用

抗癌特性

葫芦素 K 与其他葫芦素一起,因其潜在的抗癌特性而被探索。多项研究已发现其在抑制癌细胞增殖、诱导细胞凋亡和影响关键癌症相关通路中的作用。例如,葫芦素已显示出通过影响细胞机制(如 Raf/MEK/ERK 通路和 STAT3 激活)抑制各种癌细胞系(包括结肠癌和白血病)生长的功效 (Chan 等人,2010 年;Escandell 等人,2008 年;Luo 等人,2019 年)。此外,葫芦素会导致癌细胞的 G2/M 期阻滞,并诱导细胞骨架发生变化,从而破坏细胞形态和分裂 (Haritunians 等人,2008 年;Guo 等人,2014 年)。这些发现支持了葫芦素 K 在癌症研究和治疗中的潜力。

药代动力学研究对于理解药物如何与身体相互作用至关重要。对葫芦素(包括葫芦素 K)的研究包括检查它们对人血清白蛋白和大鼠血清白蛋白等血浆载体蛋白的亲和力。这对于预测这些化合物在体内的分布并了解它们作为治疗分子的潜力很重要。例如,Fabini 等人 (2016 年) 的研究探讨了葫芦素 E 和 I 与血清白蛋白的结合亲和力,提供了对这些化合物如何在体内分布和代谢的见解。

- 参考文献:

除了其抗癌特性外,葫芦素 K 还与代谢调节有关。Murtaza 等人 (2017 年) 发现类似化合物葫芦素 E 可以减轻小鼠的代谢综合征症状,例如肥胖和胰岛素抵抗。这表明葫芦素可能在管理代谢性疾病方面有更广泛的应用,可能为治疗开发提供新的途径。

- 参考文献:

据报道,葫芦素具有抗炎特性。例如,Escandell 等人 (2007 年) 的研究表明,葫芦素可以调节炎症反应,并且可能有利于治疗关节炎等疾病。这些化合物可以影响免疫细胞功能,表明它们在免疫调节疗法中的潜在作用。

- 参考文献:

作用机制

Cucurbitacins have been researched and applied for cancer treatment . They are reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest . The JAK-STAT3, Wnt, PI3K/Akt, and MAPK signaling pathways, which are essential for the survival and apoptosis of cancer cells, have also been shown to be suppressed by cucurbitacins .

安全和危害

未来方向

Cucurbitacins are promising molecules in the search for therapeutic innovation and have wide versatility in the immune response . There are several studies, both in vitro and in vivo reporting this important anticancer/chemopreventive potential; hence a comprehensive review on this topic is recommended for future clinical research .

属性

IUPAC Name |

2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGLZDYMEULGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987026 | |

| Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cucurbitacin K | |

CAS RN |

6766-43-4 | |

| Record name | Cucurbitacin K | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,16,20,24,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)